2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one is an organic compound that features an iodophenoxy group and a morpholine ring. Compounds with these functional groups are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
Formation of 4-Iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.
Ether Formation: The 4-iodophenol is then reacted with an appropriate epoxide or halide to form the iodophenoxy intermediate.
Morpholine Addition: The iodophenoxy intermediate is then reacted with morpholine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines depending on the specific conditions.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of iodine.
Biology and Medicine
Pharmacophores: The compound may serve as a pharmacophore in drug design.
Biological Activity: Potential antimicrobial, antiviral, or anticancer activities.
Industry
Material Science: Possible applications in the development of new materials or coatings.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodophenoxy group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-1-(morpholin-4-yl)ethan-1-one
- 2-(4-Chlorophenoxy)-1-(morpholin-4-yl)ethan-1-one
- 2-(4-Fluorophenoxy)-1-(morpholin-4-yl)ethan-1-one
Uniqueness
The presence of the iodine atom in 2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one may confer unique reactivity and biological activity compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions and stability.
Properties
IUPAC Name |
2-(4-iodophenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEGBXHHZLSXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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